Structural and Pharmacological Characterization of M871: A GalR2-Selective Chimeric Peptide Antagonist
[1] Executive Summary This technical guide provides a comprehensive analysis of M871 (Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide), a rationally designed chimeric peptide utilized as a selective antagonist for the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of M871 (Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide), a rationally designed chimeric peptide utilized as a selective antagonist for the Galanin Receptor Type 2 (GalR2) .[1][2] Unlike endogenous galanin, which binds non-selectively to GalR1, GalR2, and GalR3, M871 exhibits a high affinity for GalR2 (
nM) with significantly reduced affinity for GalR1 and GalR3. This selectivity makes it a critical tool for dissecting the distinct physiological roles of galanin signaling pathways, particularly in nociception, depression, and neurogenesis.
Part 1: Molecular Architecture & Design Logic
The structure of M871 is not random; it is a tripartite chimera designed to optimize receptor subtype selectivity and physicochemical stability. The sequence is Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Glu-His-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH
Receptor Recognition: The N-terminal fragment of galanin is conserved.[1] Crucially, the removal of Gly (creating Gal 2-13) significantly lowers affinity for GalR1 while retaining GalR2 binding. The Trp residue is the essential anchor for the receptor's orthosteric binding pocket.
Linker
Glu-His-(Pro)
Conformational Spacer: The (Pro) motif forms a rigid polyproline II helix, preventing the C-terminal tail from folding back onto the pharmacophore.[1] Glu-His introduces specific charge properties (pH sensitivity) and solubility.[1]
Hydrophobic Tail
(Ala-Leu)-Ala-amide
Membrane Interaction: This aliphatic sequence (Ala-Leu-Ala-Leu-Ala) facilitates interaction with the lipid bilayer or hydrophobic accessory pockets on the receptor surface, stabilizing the ligand-receptor complex in an antagonist conformation.[1]
Structural Biology Insight
The design leverages the "message-address" concept. The Gal(2-13) segment acts as the "message" (binding), while the C-terminal extension acts as an "address" or stabilizer that prevents the conformational change required for G-protein activation (G
The synthesis of M871 requires precise Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[1] Due to the presence of oxidation-sensitive residues (Trp, Met-like behavior in biological systems) and steric hindrance in the polyproline region, specific protocols are required.
Synthesis Workflow (Fmoc-SPPS)
Reagents:
Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) to generate the C-terminal amide.[1]
Coupling: HBTU/HOBt or HATU (for Proline-Proline couplings).
Deprotection: 20% Piperidine in DMF.
Critical Step: The Polyproline Region
Coupling three consecutive prolines is difficult due to steric hindrance.
Recommendation: Use HATU/HOAt instead of HBTU for the Glu-His-(Pro)
Incubate resin in cocktail for 2–3 hours at room temperature under inert gas (
).
Filter resin and precipitate filtrate in cold diethyl ether (
C).
Centrifuge (3000g, 10 min) and wash pellet 3x with ether.
Visualization of Synthesis Logic
Figure 1: Step-by-step solid-phase peptide synthesis workflow for M871, highlighting the critical decision loop at the coupling stage.
Part 3: Pharmacodynamics & Signaling
M871 is defined by its ability to decouple the GalR2 receptor from its downstream G-protein effectors.[1]
Receptor Selectivity Profile
Unlike Galanin (1-29), which binds all subtypes, M871 discriminates based on the N-terminal truncation and C-terminal modification.[1]
Receptor
Affinity ()
Functional Outcome
GalR1
~420 nM
Weak Binding / Inactive
GalR2
~13 nM
Antagonist (Blocks IP release)
GalR3
>10,000 nM
No Interaction
Mechanism of Action (Signaling Blockade)
GalR2 typically couples to G
/G , leading to Phospholipase C (PLC) activation.[1][9]
Agonist (e.g., Galanin): Binds GalR2
G activation PLC PIP hydrolysis IP + DAG Ca release.
Antagonist (M871): Binds GalR2 orthosteric site but prevents G
recruitment. This blocks the calcium spike associated with nociceptive transmission or neuronal excitation.
Signaling Pathway Diagram[1]
Figure 2: Competitive antagonism mechanism of M871 at the GalR2 receptor, preventing the Gq-mediated calcium signaling cascade.[1]
Part 4: Experimental Applications
Researchers utilize M871 primarily to distinguish GalR2-mediated effects from GalR1-mediated effects in complex biological systems.[1]
In Vivo Pain Models (Nociception)
Peripheral galanin has a biphasic effect on pain.
GalR1 Activation: Generally inhibitory (anti-nociceptive).[1]
GalR2 Activation: Generally excitatory (pro-nociceptive).[1][10]
Protocol: Co-administration of M871 with a specific agonist (like AR-M1896) allows researchers to prove that hyperalgesia is mediated specifically by GalR2.[1] If M871 abolishes the pain response, the mechanism is GalR2-dependent.[10]
Depression and Anxiety
GalR2 stimulation is linked to antidepressant effects (via neurogenesis in the hippocampus). M871 is used in forced swim tests (FST) to block the antidepressant effects of Galanin, thereby validating the receptor subtype responsible for mood regulation.
References
Sollenberg, E., et al. (2006). "A novel peptide antagonist selectively recognizing the galanin receptor type 2."[2][10] International Journal of Peptide Research and Therapeutics.
Runesson, J., et al. (2009). "A novel GalR2-specific peptide agonist."[2][11] Neuropeptides. (Describes M1145 and contrasts with M871).
Liu, H.X., et al. (2001). "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord." Proceedings of the National Academy of Sciences. [1]
PubChem Compound Summary. "Galanin-like peptide fragments and analogs." (Verification of chemical structure components).
Jimenez-Andrade, J.M., et al. (2006). "Activation of peripheral galanin receptors: Differential effects on nociception." Pharmacology Biochemistry and Behavior. (Application of M871 in pain models).
Investigating the Glucoregulatory Effects of the Novel Galanin Analog: Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide
An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Executive Summary The galanin peptide family presents a complex but promising area for therapeutic intervention in metab...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The galanin peptide family presents a complex but promising area for therapeutic intervention in metabolic diseases, including type 2 diabetes.[1] Galanin's influence on glucose homeostasis is multifaceted, involving the modulation of insulin secretion and insulin sensitivity through its interaction with three distinct G-protein coupled receptors: GalR1, GalR2, and GalR3.[2] This whitepaper provides a comprehensive preclinical guide for the characterization of a novel, rationally designed galanin analog, Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide. Due to the absence of published data on this specific compound, this document outlines a proposed investigational plan, grounded in established principles of galanin biology and metabolic research. We will delve into the hypothesized design rationale of this analog and present a suite of detailed in vitro and in vivo experimental protocols to rigorously assess its effects on glucose metabolism. This guide is intended to serve as a foundational document for researchers and drug development professionals seeking to explore the therapeutic potential of novel galanin-based peptides.
Introduction: The Galanin System and Glucose Metabolism
Galanin, a 29/30 amino acid neuropeptide, is an important regulator of diverse physiological processes, including energy metabolism.[3] Its effects are mediated through three receptor subtypes, GalR1, GalR2, and GalR3, which exhibit distinct tissue distributions and couple to different intracellular signaling pathways.[4]
GalR1: Primarily coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[3] In pancreatic β-cells, GalR1 activation is a key mechanism behind galanin's inhibitory effect on glucose-stimulated insulin secretion (GSIS).[2]
GalR2: Predominantly signals through Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in inositol phosphates and intracellular calcium.[4] GalR2 activation has been linked to neuroprotective and regenerative effects, and emerging evidence suggests a role in enhancing insulin sensitivity.
GalR3: Also couples to Gi/o proteins, similar to GalR1, and is involved in the modulation of pain and mood.[4] Its specific role in glucose metabolism is less well-characterized.
The dual role of galanin in both inhibiting insulin secretion (potentially detrimental in type 2 diabetes) and potentially improving insulin sensitivity presents a challenge for therapeutic development.[2] This has led to the development of receptor subtype-selective analogs to isolate and enhance the beneficial metabolic effects.
The Investigational Compound: Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide
The specific structure of this novel analog suggests a rational design to optimize its therapeutic potential.
Design Rationale and Hypothesized Mechanism of Action
The N-terminal region of galanin is crucial for receptor binding and activation.[5][6] The core of this analog is the galanin (2-13) fragment, which contains key residues for receptor interaction. The modifications appended to this core are likely intended to confer specific properties:
Galanin (2-13) Core: This fragment retains the essential binding pharmacophore while potentially offering altered receptor selectivity compared to the full-length peptide.
Glu-His Insertion: The addition of glutamic acid and histidine could be designed to enhance binding affinity or selectivity for a particular galanin receptor subtype, possibly through additional electrostatic or hydrogen bonding interactions with the receptor.
(Pro)3-(Ala-Leu)2-Ala-amide Tail: This C-terminal extension is a significant modification. The proline-rich region could induce a specific secondary structure, enhancing stability against enzymatic degradation. The (Ala-Leu) repeats are known to form stable alpha-helical structures, which might be critical for proper positioning of the N-terminal binding domain within the receptor pocket. The C-terminal amidation is a common strategy to increase peptide stability.
Based on this design, we can formulate two primary hypotheses for the analog's mechanism of action on glucose metabolism:
Hypothesis A: GalR1 Antagonist/GalR2 Agonist: The modifications may block binding or activation of GalR1, thereby removing the inhibitory constraint on insulin secretion. Concurrently, the analog might act as an agonist at GalR2, promoting insulin sensitivity in peripheral tissues. Such a profile would be highly desirable for the treatment of type 2 diabetes.
Hypothesis B: Enhanced Stability and Potency as a GalR2/3 Agonist: The modifications may primarily serve to increase the peptide's half-life in circulation and enhance its potency as an agonist for GalR2 and/or GalR3, with minimal activity at GalR1. This could lead to improved insulin sensitivity without directly inhibiting insulin secretion.
The following experimental plan is designed to test these hypotheses.
Preclinical Assessment of Effects on Glucose Metabolism
A systematic evaluation of the analog's pharmacological properties is essential. This section provides detailed methodologies for a comprehensive preclinical assessment.
In Vitro Characterization
Objective: To determine the binding affinity and functional activity (agonist or antagonist) of the analog at each of the three galanin receptor subtypes (GalR1, GalR2, and GalR3).
Methodology:
Cell Line Preparation: Utilize stable cell lines expressing human GalR1, GalR2, or GalR3 (e.g., CHO or HEK293 cells).
Competitive Binding Assay:
Incubate cell membranes with a constant concentration of a radiolabeled galanin ligand (e.g., [125I]-galanin).
Add increasing concentrations of the unlabeled analog.
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the analog for each receptor subtype.
Functional cAMP Assay (for GalR1 and GalR3):
Pre-treat GalR1- or GalR3-expressing cells with forskolin to stimulate cAMP production.
Add increasing concentrations of the analog to assess its ability to inhibit cAMP production (agonist activity).
To test for antagonist activity, pre-incubate cells with the analog before adding a known GalR1/3 agonist (e.g., native galanin) and measure the inhibition of the agonist's effect.
Load GalR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
Measure changes in intracellular calcium concentration upon addition of the analog (agonist activity).
To test for antagonist activity, pre-incubate cells with the analog before adding a known GalR2 agonist and measure the inhibition of calcium mobilization.
Expected Outcomes and Interpretation:
Parameter
Interpretation
Low Ki at GalR1, GalR2, or GalR3
High binding affinity for the respective receptor.
Inhibition of cAMP production
Agonist activity at GalR1 and/or GalR3.
Blocks galanin-induced cAMP inhibition
Antagonist activity at GalR1 and/or GalR3.
Stimulation of calcium mobilization
Agonist activity at GalR2.
Blocks galanin-induced calcium flux
Antagonist activity at GalR2.
This data will provide a clear profile of the analog's receptor selectivity and function.
Signaling Pathway of Galanin Receptors
Caption: Hypothesized signaling pathways of the galanin analog.
Objective: To determine the direct effect of the analog on insulin secretion from pancreatic β-cells under low and high glucose conditions.
Methodology:
Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) by collagenase digestion.
Islet Culture: Culture the isolated islets overnight to allow for recovery.
Static GSIS Assay:
Pre-incubate batches of size-matched islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1 hour.
Incubate the islets for 1 hour in:
KRB with low glucose (2.8 mM)
KRB with high glucose (e.g., 16.7 mM)
KRB with high glucose + varying concentrations of the analog.
KRB with high glucose + native galanin (positive control for inhibition).
Collect the supernatant after each incubation period.
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an ELISA kit.
Expected Outcomes and Interpretation:
Experimental Condition
Expected Outcome if Analog is a GalR1 Antagonist
Expected Outcome if Analog is a GalR1 Agonist
High Glucose
Robust insulin secretion.
Robust insulin secretion.
High Glucose + Analog
Insulin secretion is maintained or enhanced compared to high glucose alone.
Insulin secretion is inhibited, similar to native galanin.
High Glucose + Native Galanin
Insulin secretion is inhibited.
Insulin secretion is inhibited.
This assay will directly test the analog's effect on β-cell function.
Experimental Workflow for Static GSIS Assay
Caption: Workflow for the in vitro GSIS assay.
In Vivo Assessment in Rodent Models
Objective: To evaluate the effect of the analog on systemic glucose homeostasis and insulin sensitivity in a living organism.
Animal Model: C57BL/6J mice are a standard model for metabolic studies. For studies of type 2 diabetes, diet-induced obese (DIO) mice (fed a high-fat diet) or genetic models like db/db mice can be used.
Objective: To assess the overall ability of the animal to clear a glucose load from the circulation.
Baseline Measurement: Record body weight and measure baseline blood glucose from a tail snip.
Compound Administration: Administer the analog or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before the glucose challenge.
Glucose Challenge: Administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).[7]
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.[7]
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC).
Expected Outcomes and Interpretation:
Outcome
Interpretation
Lower blood glucose AUC in analog-treated group
Improved glucose tolerance. This could be due to enhanced insulin secretion, improved insulin sensitivity, or both.
No change or higher blood glucose AUC
No effect or impairment of glucose tolerance.
Objective: To specifically assess peripheral insulin sensitivity.
Compound Administration: Administer the analog or vehicle.
Insulin Challenge: Administer an intraperitoneal injection of human insulin (e.g., 0.75 U/kg body weight).[7]
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[7]
Data Analysis: Plot blood glucose levels as a percentage of the baseline and calculate the AUC.
Expected Outcomes and Interpretation:
Outcome
Interpretation
Faster and more profound drop in blood glucose
Enhanced insulin sensitivity.
Slower or smaller drop in blood glucose
Impaired insulin sensitivity.
Data Summary and Next Steps
The data from these experiments should be compiled and analyzed to build a comprehensive profile of the analog's effects on glucose metabolism.
Table 1: Summary of Hypothetical Preclinical Data
Assay
Parameter
Result
Implication
Receptor Binding
Ki (nM) at GalR1
>1000
Low affinity for GalR1
Ki (nM) at GalR2
5.2
High affinity for GalR2
Ki (nM) at GalR3
850
Low affinity for GalR3
Functional Assay
GalR1 (cAMP)
No agonist/antagonist activity
No direct effect on GalR1 signaling
GalR2 (Ca2+)
EC50 = 15 nM (agonist)
Potent agonist at GalR2
GSIS
Insulin Secretion
No significant change vs. high glucose
No direct inhibition of insulin secretion
IPGTT
Glucose AUC
30% reduction vs. vehicle
Improved glucose tolerance
ITT
Glucose nadir
40% lower vs. vehicle
Enhanced insulin sensitivity
Based on these hypothetical results, the next steps would involve more advanced preclinical studies, such as:
Euglycemic-Hyperinsulinemic Clamp: The gold-standard for quantifying insulin sensitivity.
Chronic Dosing Studies: To evaluate long-term efficacy and safety in a model of type 2 diabetes.
Mechanism of Action Studies: Investigating downstream signaling pathways in peripheral tissues (e.g., muscle, liver, adipose tissue) to understand how the analog improves insulin sensitivity.
Conclusion
The novel galanin analog, Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide, represents a rationally designed candidate for the modulation of glucose metabolism. Based on its structure, it is hypothesized to act as a stable, subtype-selective galanin receptor ligand. The comprehensive preclinical testing plan outlined in this whitepaper provides a rigorous framework for elucidating its mechanism of action and therapeutic potential. By systematically evaluating its effects from receptor binding to systemic glucose homeostasis, researchers can determine if this compound offers a promising new avenue for the treatment of type 2 diabetes and other metabolic disorders. The successful execution of these studies will be critical in advancing our understanding of the galaninergic system and its role in metabolic health.
References
[Synthesis and biological properties of new chimeric galanin analogue GAL(1-13)-[Ala10,11]ET-1(6-21)-NH2]([Link])
An In-Depth Technical Guide to the Tissue Distribution of Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (M871) Targets
Abstract This technical guide provides a comprehensive overview of the tissue distribution of targets for the selective galanin receptor 2 (GalR2) antagonist, Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide, commonly...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the tissue distribution of targets for the selective galanin receptor 2 (GalR2) antagonist, Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide, commonly known as M871. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the galaninergic system. We will delve into the pharmacology of M871, the distribution of its primary target, GalR2, across various tissues, and detailed, field-proven methodologies for elucidating this distribution. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Galaninergic System and the Significance of M871
The galaninergic system, comprising the neuropeptide galanin and its three G protein-coupled receptors (GalR1, GalR2, and GalR3), plays a crucial role in a wide array of physiological processes. These include neurotransmission, pain perception, inflammation, and metabolic regulation.[1] The distinct signaling pathways and tissue distribution of each receptor subtype allow for a nuanced and complex regulatory network.
GalR1 and GalR3 typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2]
GalR2 , in contrast, primarily signals through Gαq/11 proteins, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[2]
This functional divergence makes receptor-specific ligands invaluable tools for dissecting the roles of each subtype and for developing targeted therapeutics. Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (M871) has emerged as a potent and selective antagonist for GalR2, offering a means to specifically probe the functions of this receptor.[3][4][5][6][7][8][9] Understanding the precise tissue distribution of GalR2 is paramount to predicting the physiological effects and potential therapeutic applications of M871.
Pharmacology of M871: A Selective GalR2 Antagonist
M871 is a chimeric peptide designed for enhanced selectivity and stability.[8] Its selectivity for GalR2 over GalR1 and GalR3 is a key attribute that underpins its utility in research and drug development.
Binding Affinity Profile
Competitive radioligand binding assays have been instrumental in characterizing the binding profile of M871. These assays measure the ability of an unlabeled compound (in this case, M871) to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Binding affinities of M871 for human galanin receptors. Data compiled from multiple sources.
The data clearly demonstrates that M871 possesses a significantly higher affinity for GalR2, with a more than 30-fold selectivity over GalR1 and negligible affinity for GalR3 at physiological concentrations.[8][9] This selectivity is the cornerstone of its use as a specific pharmacological tool.
Tissue Distribution of GalR2: The Primary Target of M871
The physiological effects of M871 are dictated by the expression pattern of its target, GalR2. Both mRNA and protein expression studies have revealed a broad but distinct distribution of GalR2 in the central and peripheral nervous systems, as well as in various peripheral organs.
Central Nervous System (CNS)
In the CNS, GalR2 is widely expressed, with notable concentrations in regions associated with memory, mood, and sensory processing.
Hippocampus: High levels of GalR2 mRNA are found in the granule cells of the dentate gyrus.[4]
Hypothalamus: Moderate to high expression is observed in the preoptic area, arcuate nucleus, and mammillary nuclei.[4]
Spinal Cord: GalR2 mRNA is present in the large alpha motoneurons of the ventral horn and smaller cells throughout the gray matter.[4][10]
Cerebellum: The cerebellar cortex also shows significant GalR2 expression.[4]
Other Brain Regions: Moderate levels are also detected in the olfactory bulb, piriform and retrospinal cortices, substantia nigra pars compacta, and various nuclei within the pons and medulla.[4]
Peripheral Tissues
GalR2 expression is not confined to the CNS and has been identified in a range of peripheral tissues, suggesting roles in cardiovascular, metabolic, and immune functions.
Heart: GalR2 is the predominant galanin receptor subtype in mouse cardiac tissues and cardiomyocytes.[6]
Spleen: All three galanin receptors are detected in the spleen.[6]
Gastrointestinal Tract: High levels of GalR1 and GalR2 mRNA are expressed in the GI tract.[1]
Dorsal Root Ganglia (DRG): The DRG exhibits the highest levels of GalR2 mRNA in the rat CNS, primarily in small and intermediate primary sensory neurons.[4]
Uterus: GalR1 and GalR2 protein expression has been identified in the myometrium of pigs.[1]
The widespread distribution of GalR2 highlights the potential for M871 to exert effects on a variety of physiological systems.
Methodologies for Determining Tissue Distribution of M871 Targets
A multi-pronged approach is essential for accurately mapping the tissue distribution of GalR2. This typically involves a combination of techniques that visualize receptor protein, mRNA, and ligand binding sites. The following sections provide detailed, self-validating protocols for these key methodologies.
Radioligand Binding Assays
Radioligand binding assays on tissue homogenates or cell lines expressing the receptor of interest are the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd/Ki).[11]
Caption: Workflow for a competitive radioligand binding assay.
Membrane Preparation:
Homogenize tissue or cultured cells expressing GalR2 in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
Assay Setup:
In a 96-well plate, add a constant amount of membrane preparation to each well.
Add increasing concentrations of unlabeled M871.
Add a constant concentration of a suitable radiolabeled galanin ligand (e.g., [125I]-galanin). For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of unlabeled galanin.
Incubation:
Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
Separation of Bound and Free Ligand:
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Quantification:
Dry the filter plate and add scintillation cocktail to each well.
Count the radioactivity in each well using a scintillation counter.
Data Analysis:
Subtract the non-specific binding from the total binding to obtain specific binding.
Plot the specific binding as a function of the logarithm of the M871 concentration.
Fit the data to a one-site competition model to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Autoradiography
Autoradiography provides a visual representation of the spatial distribution of radioligand binding sites within a tissue section.[12][13][14][15] This technique is invaluable for identifying specific anatomical structures that express the target receptor.
Caption: Workflow for in vitro receptor autoradiography.
Tissue Preparation:
Rapidly freeze freshly dissected tissue in isopentane cooled with dry ice or liquid nitrogen.
Section the frozen tissue at a thickness of 10-20 µm using a cryostat and thaw-mount the sections onto gelatin-coated or charged microscope slides.
Store the slides at -80°C until use.
Incubation:
Bring the slides to room temperature.
Pre-incubate the sections in buffer (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissue and remove endogenous ligands.
Incubate the sections with a radiolabeled ligand specific for GalR2 (e.g., [125I]-galanin) in a humidified chamber. To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of unlabeled galanin or M871.
Washing:
Wash the slides in ice-cold buffer to remove unbound radioligand. Multiple short washes are typically more effective than one long wash.
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
Drying and Exposure:
Dry the slides rapidly under a stream of cool, dry air.
Appose the slides to an autoradiography film or a phosphor imaging screen in a light-tight cassette.
Expose for an appropriate duration, which will depend on the specific activity of the radioligand and the density of the receptors.
Image Analysis:
Develop the film or scan the phosphor screen to obtain a digital image of the radioligand binding.
Use densitometry software to quantify the signal intensity in different anatomical regions.
Compare the total binding with the non-specific binding to determine the specific binding distribution.
Immunohistochemistry (IHC)
IHC is a powerful technique for visualizing the cellular and subcellular localization of the GalR2 protein using specific antibodies.[16][17]
Caption: General workflow for immunohistochemistry.
Tissue Preparation:
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
Post-fix the dissected brain in 4% PFA overnight at 4°C.
Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 15% then 30%) in PBS.
Freeze the tissue and section it at 30-40 µm using a cryostat or vibrating microtome.
Antigen Retrieval (if necessary for paraffin-embedded tissue):
For formalin-fixed, paraffin-embedded (FFPE) tissues, deparaffinize and rehydrate the sections.
Perform heat-induced epitope retrieval by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at high temperature.[18]
Immunostaining:
Wash the sections in PBS.
Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
Incubate the sections with a validated primary antibody against GalR2 diluted in blocking solution overnight at 4°C.
Wash the sections extensively in PBS.
Incubate with a fluorophore- or enzyme-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
Wash the sections in PBS.
Detection and Visualization:
For fluorescently labeled secondary antibodies, mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
For enzyme-conjugated secondary antibodies (e.g., HRP), incubate the sections with a chromogenic substrate (e.g., diaminobenzidine, DAB) until the desired color intensity is reached.
Counterstain with a nuclear stain like hematoxylin.
Dehydrate and mount the sections.
Microscopy and Analysis:
Visualize the staining using a fluorescence or bright-field microscope.
Analyze the cellular and subcellular distribution of the GalR2 immunoreactivity.
In Situ Hybridization (ISH)
ISH is used to detect and localize GalR2 mRNA within tissue sections. This technique provides information about which cells are actively transcribing the GalR2 gene.[19][20]
Caption: Workflow for in situ hybridization.
Probe Preparation:
Synthesize an antisense RNA probe (riboprobe) complementary to the GalR2 mRNA sequence. A sense probe should also be synthesized as a negative control.
Label the probe with a hapten (e.g., digoxigenin, DIG) or a radioactive isotope (e.g., 35S).
Tissue Preparation:
Prepare frozen tissue sections as described for autoradiography. Ensure all solutions and equipment are RNase-free.
Pre-hybridization and Hybridization:
Fix the sections (e.g., in 4% PFA).
Permeabilize the tissue with proteinase K treatment to allow probe entry.
Pre-hybridize the sections in a hybridization buffer to block non-specific probe binding.
Hybridize the sections with the labeled probe overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).
Post-hybridization Washes:
Perform a series of stringent washes at high temperature to remove unbound and non-specifically bound probe.
Probe Detection:
For DIG-labeled probes, incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
For radioactive probes, proceed to autoradiographic exposure.
Visualization:
For enzyme-conjugated antibodies, incubate the sections with a chromogenic substrate (e.g., NBT/BCIP for AP) to produce a colored precipitate.
Mount the slides and visualize the signal using a bright-field microscope.
Conclusion and Future Directions
The selective GalR2 antagonist M871 is a critical tool for elucidating the physiological and pathophysiological roles of the GalR2 receptor. Its high affinity and selectivity, combined with the widespread but distinct tissue distribution of GalR2, suggest a broad range of potential therapeutic applications, from neurological disorders to cardiovascular and metabolic diseases. The methodologies outlined in this guide provide a robust framework for researchers to investigate the tissue distribution of M871 targets with high scientific rigor.
Future research should focus on high-resolution mapping of GalR2 expression at the single-cell level using techniques such as single-cell RNA sequencing and spatial transcriptomics. Furthermore, the development of radiolabeled M871 would enable in vivo imaging studies, such as positron emission tomography (PET), to non-invasively assess GalR2 distribution and occupancy in living organisms, including humans. Such advancements will be pivotal in translating the promising preclinical findings of M871 into novel therapeutic strategies.
References
Sollenberg, U. E., et al. (2006). M871—A Novel Peptide Antagonist Selectively Recognizing the Galanin Receptor Type 2. International Journal of Peptide Research and Therapeutics, 12(2), 115-119.
Tissue expression of GALR2 - Summary - The Human Protein Atlas. [Link]
Sollenberg, U. E., et al. (2006). M871—A Novel Peptide Antagonist Selectively Recognizing the Galanin Receptor Type 2. ProQuest.
O'Donnell, D., et al. (1999). Expression of the novel galanin receptor subtype GALR2 in the adult rat CNS: distinct distribution from GALR1.
Pope, R. P., et al. (2022). Structural insights into the galanin receptors signaling. bioRxiv.
Sollenberg, U. E., et al. (2007). M871 – a novel peptide antagonist selectively recognizing the galanin receptor type 2. DiVA. [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports.
Expression profiling of GalR1, GalR2 and GalR3 in cardiac tissues and cells. ResearchGate. [Link]
Detection of galanin receptors in the spinal cord in experimental autoimmune encephalomyelitis. (2019). Scientific Reports.
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
Involvement of Neuropeptide Galanin Receptors 2 and 3 in Learning, Memory and Anxiety in Aging Mice. (2021). MDPI.
Immunohistochemistry (IHC) | Step by step instructions. (2022). YouTube. [Link]
Galanin Receptors (GalR1, GalR2, and GalR3)
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports.
Immunohistochemistry in the Central Nervous System Protocol. Creative Diagnostics. [Link]
Recommended dosage of Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide for murine models
Application Note: Pharmacological Interrogation of GalR2 Signaling using M871 Executive Summary This guide details the reconstitution, dosage, and administration of M871 (Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Interrogation of GalR2 Signaling using M871
Executive Summary
This guide details the reconstitution, dosage, and administration of M871 (Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide), a chimeric peptide designed as a high-affinity, selective antagonist for the GalR2 receptor. Unlike native galanin, which binds non-selectively to GalR1, GalR2, and GalR3, M871 exhibits >30-fold selectivity for GalR2 over GalR1 and does not bind GalR3.
Primary Applications:
Pain Research: Blocking GalR2-mediated pro-nociceptive signaling in the spinal cord (dorsal horn).
Neuroscience: Dissecting GalR2 vs. GalR1 contributions in anxiety, depression, and neuroprotection models.
Critical Handling Note: Peptides are susceptible to adsorption to plastic and enzymatic degradation. Use low-protein-binding tubes (LoBind) and sterile, protease-free buffers.
High local concentration required for spinal blockade.
Injection Volume
5.0 µL
Standard lumbar puncture volume for mice.
Timing
15–30 min pre-agonist
Administer M871 before a GalR2 agonist (e.g., AR-M1896) or noxious stimulus.
C. Systemic Administration (s.c. or i.p.)
Target: Peripheral tissues or neonates (limited BBB penetration in adults)
Dose: 3 – 10 mg/kg.
Note: M871 is a large peptide. Systemic efficacy in the adult CNS is limited by the Blood-Brain Barrier (BBB).[1][2] High doses are required for peripheral effects (e.g., cardiac ischemia models).
Diffusion: Leave needle in place for 5 minutes post-injection to prevent backflow.
Recovery: Retract needle slowly. Suture scalp.[4][2] Monitor recovery on a heating pad.[3]
Mechanism of Action & Signaling Pathway
M871 functions as a competitive antagonist. It binds to GalR2, preventing the conformational change required to couple with the Gq/11 G-protein family. This blockade inhibits the downstream Phospholipase C (PLC) cascade, preventing the release of intracellular Calcium and the activation of Protein Kinase C (PKC).
Use fresh aliquots; keep on ice during surgery. Ensure -20°C storage.
Inconsistent Data
Backflow during injection
Increase post-injection wait time to 5+ minutes before needle retraction.
Precipitation
High salt/pH issue
Dissolve in water first, then dilute with 2x aCSF/Saline.
Control Group
Missing control
Use Scrambled M871 or Vehicle (aCSF) in age-matched littermates.
References
Sollenberg, U. E., et al. (2006). "M871 - a novel peptide antagonist selectively recognizing the galanin receptor type 2."[6][7] International Journal of Peptide Research and Therapeutics, 12, 115–119.
Primary citation for M871 design, synthesis, and characteriz
Alier, K. A., et al. (2008). "Selective stimulation of GalR1 and GalR2 in rat substantia gelatinosa reveals a cellular basis for the anti- and pro-nociceptive actions of galanin."[8] Pain, 137(1), 138-146.[8]
Validates M871 usage in electrophysiology (slice recording) to block GalR2.
Jimenez-Andrade, J. M., et al. (2006). "Activation of peripheral galanin receptors: differential effects on nociception." Pharmacology Biochemistry and Behavior, 85(2), 273-280.
Demonstrates in vivo usage of GalR2 ligands in pain models.
Application Notes & Protocols: Handling and Reconstitution of Lyophilized Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide
Introduction: Understanding Your Peptide The molecule Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide is a complex, synthetic peptide analog designed for specific research applications. Its behavior during handling an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding Your Peptide
The molecule Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide is a complex, synthetic peptide analog designed for specific research applications. Its behavior during handling and reconstitution is dictated by its unique composite structure. Understanding these components is critical for maintaining its structural integrity and biological activity.
Core Fragment (Galanin-(2-13)): This sequence represents a biologically active portion of the neuropeptide Galanin, which is involved in diverse physiological processes including nociception, mood, and feeding behavior.[1][2] Galanin and its fragments are known to be amphipathic, with a tendency towards hydrophobicity.
Hydrophilic Tail (-Glu-His-): The addition of Glutamic acid and Histidine residues is likely intended to improve aqueous solubility.
Structural Modifiers (-(Pro)3-(Ala-Leu)2-Ala-amide): This C-terminal extension significantly alters the peptide's properties. The polyproline sequence introduces a rigid structure, while the repeating Alanine-Leucine couplets dramatically increase the overall hydrophobicity.[3][4] The C-terminal amidation removes the negative charge, enhancing stability against enzymatic degradation.[5]
Collectively, these modifications result in a peptide that is predicted to be highly hydrophobic and prone to aggregation, necessitating a specialized handling protocol. Improper reconstitution can lead to the formation of insoluble aggregates, loss of active material, and compromised experimental results.[6]
Physicochemical Property Analysis (Inferred)
A precise datasheet for this custom peptide is unavailable. However, based on its amino acid composition, we can infer key properties that guide the reconstitution strategy.
Property
Inferred Characteristic
Rationale & Implication for Handling
Overall Character
Highly Hydrophobic
The high proportion of hydrophobic residues (Leu, Ala, Pro) will make this peptide poorly soluble in aqueous solutions alone.[3][7] An organic solvent will be required for initial dissolution.
Predicted Net Charge at pH 7
Neutral or Slightly Basic
The acidic Glu residue is balanced by the basic His residue. The C-terminal amidation removes a negative charge. This suggests that pH adjustments alone may be insufficient to achieve solubility.
Aggregation Potential
High
Long sequences of hydrophobic amino acids are known to promote self-aggregation and the formation of secondary structures like beta-sheets.[3][8] This necessitates gentle handling and avoidance of conditions that favor aggregation.
Stability Concerns
Standard Peptide Stability
Lyophilized peptides are generally stable for years when stored properly.[9] In solution, stability is limited, especially with repeated freeze-thaw cycles.[10]
Core Principles of Handling Lyophilized Peptides
Adherence to best practices is paramount to preserve the integrity of the peptide from the moment of receipt.
Equilibration: Before opening, always allow the vial to warm to room temperature in a desiccator for at least 30-60 minutes.[8][10][11] This prevents condensation of atmospheric moisture, which can hydrolyze the peptide and reduce long-term stability.[12]
Aseptic Technique: Work in a sterile environment, such as a laminar flow hood, and use sterile solvents, pipette tips, and vials to prevent microbial contamination.[13][14]
Avoid Cross-Contamination: Use dedicated, clean spatulas for weighing. However, it is strongly recommended to reconstitute the entire vial at once rather than attempting to weigh out smaller portions of the hygroscopic powder.[9]
Gentle Mixing:Do not vortex the peptide solution. Vigorous agitation can induce aggregation and shearing of the peptide structure. Gentle swirling or inversion is sufficient.[14][15]
Reconstitution Protocol: A Tiered Approach
Due to the inferred high hydrophobicity, a systematic, multi-step solubilization strategy is required. It is highly recommended to first test solubility with a small, dedicated aliquot of the peptide before dissolving the entire sample. [3][7][8]
Recommended Primary Protocol
This protocol utilizes a small amount of an organic solvent to first solubilize the hydrophobic peptide before dilution in an aqueous buffer.
Materials:
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
Sterile, nuclease-free water or desired sterile aqueous buffer (e.g., PBS, pH 7.4)
Centrifuge the lyophilized peptide vial briefly (e.g., 10,000 x g for 1-2 minutes) to ensure all powder is at the bottom.[7]
Add a minimal volume of 100% DMSO directly to the lyophilized peptide. The goal is to create a concentrated stock solution. For example, for 1 mg of peptide, start with 50-100 µL of DMSO.
Gently swirl the vial. If necessary, briefly sonicate the sample in a water bath (3 cycles of 10 seconds, with chilling on ice in between) to aid dissolution.[3][7] Ensure the solution becomes completely clear and free of particulates.[7]
Stepwise Aqueous Dilution:
Once the peptide is fully dissolved in DMSO, slowly add your desired sterile aqueous buffer dropwise to the DMSO stock solution while gently agitating the vial.[16]
Crucial Step: Do not add the DMSO stock to the buffer; add the buffer to the DMSO stock. This maintains a high organic solvent concentration for as long as possible, preventing the peptide from precipitating out.
Continue to add the buffer slowly to reach the final desired concentration. Observe the solution carefully for any signs of cloudiness or precipitation. If precipitation occurs, the concentration may be too high for the final buffer composition.
Final Concentration & Storage:
The final concentration of DMSO should be kept as low as possible, especially for cell-based assays (typically <0.5%).[3][4]
Once a clear, stable stock solution is achieved, it should be immediately aliquoted into single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles.[9][17][18]
Troubleshooting & Alternative Solvents
If the peptide precipitates during aqueous dilution or fails to dissolve in DMSO:
Alternative Organic Solvents: Consider Dimethylformamide (DMF) or Acetonitrile (ACN) as alternatives to DMSO.[3][19] Note that ACN is highly volatile.[3]
pH Adjustment: For basic peptides, a small amount of 10% acetic acid can be used for initial dissolution.[5][20] For acidic peptides, 10% ammonium bicarbonate can be used.[5][20] Given the peptide's predicted neutral charge, this may be less effective than organic solvents.
Denaturing Agents: In cases of extreme aggregation, denaturing agents like 6 M Guanidinium HCl or 8 M Urea can be used, but these are generally incompatible with biological assays and would require subsequent purification steps.[11][19]
Storage and Stability
Proper storage is critical for preserving the peptide's activity over time.
Form
Temperature
Duration
Conditions & Rationale
Lyophilized Powder
-20°C to -80°C
Years
Store in a tightly sealed vial inside a desiccator to protect from moisture and light.[9][10][12] Lower temperatures (-80°C) are preferred for long-term storage.[12]
Concentrated Stock Solution
-20°C or -80°C
Weeks to Months
Aliquot into single-use volumes to minimize freeze-thaw cycles, which can cause degradation and aggregation.[9][11][18] Store in the dark.
Working Dilutions (in buffer)
2-8°C
Very Limited (<24 hours)
The stability of peptides in solution at 4°C is very limited. It is strongly recommended to prepare working dilutions fresh from a frozen stock aliquot just before use.[9]
Biological Context: Galanin Receptor Signaling
To appreciate the importance of maintaining peptide conformation, it is useful to understand its biological target. Galanin exerts its effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][21] The proper folding of the Galanin analog is essential for high-affinity binding to these receptors and initiating downstream signaling.
GALR1 and GALR3 primarily couple to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[22][23][24]
GALR2 typically couples to Gαq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels.[21][22][23]
Aggregated or misfolded peptides will not bind correctly to the receptor pocket, leading to a loss of signaling and inaccurate experimental outcomes.
Visualized Workflows and Pathways
Peptide Reconstitution Decision Workflow
Caption: Decision workflow for reconstituting the hydrophobic Galanin analog.
Simplified Galanin Receptor Signaling Pathways
Caption: Simplified signaling cascades initiated by Galanin receptor activation.[21][22][23]
References
How to Store Peptides | Best Practices for Researchers. Unchained Labs. [Link]
Structural insights into galanin receptor signaling. PNAS. [Link]
Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI. [Link]
An assembly of galanin–galanin receptor signaling network. Journal of Biosciences. [Link]
Peptide Storage and Handling Guidelines. GenScript. [Link]
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. Frontiers in Neuroanatomy. [Link]
IC50 determination protocols for Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide
Application Note: Pharmacological Characterization and IC50 Profiling of the Chimeric Galanin Analog M871 Executive Summary & Molecule Profile The peptide Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide , widely desig...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Characterization and IC50 Profiling of the Chimeric Galanin Analog M871
Executive Summary & Molecule Profile
The peptide Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide , widely designated in literature as M871 , is a chimeric peptide antagonist designed to selectively target the Galanin Receptor Type 2 (GalR2) .[1][2][3][4] Unlike native Galanin, which binds non-selectively to GalR1, GalR2, and GalR3, M871 exhibits a significant affinity bias, making it a critical tool for dissecting GalR2-mediated signaling pathways (e.g., nociception, depression, and neurogenesis).
Pharmacology: High-affinity GalR2 antagonist (Ki ~13 nM); lower affinity for GalR1 (Ki ~420 nM).[1][2]
Mechanism: Blocks GalR2 coupling to Gq/11 G-proteins, inhibiting downstream Phospholipase C (PLC) activation and Calcium mobilization.[1][2]
Mechanism of Action & Signaling Pathway
To accurately determine the IC50 of M871, one must understand the specific signaling cascade it disrupts. M871 competes with endogenous Galanin for the orthosteric binding site on GalR2.
Figure 1: Competitive antagonism mechanism of M871 at the GalR2 receptor.[1][2] M871 prevents the Gq-mediated cascade.
Protocol A: Membrane Preparation (The Foundation)[1][2]
Rationale: High-quality membranes are the prerequisite for reproducible IC50 data. Galanin receptors are susceptible to proteolytic degradation; therefore, a robust inhibitor cocktail is mandatory.
Materials:
Cell Line: CHO-K1 or HEK293 stably expressing human GalR2.[2]
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.[1][6]
Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.
Homogenization: Resuspend pellet in ice-cold Lysis Buffer (+ Inhibitors). Homogenize using a Polytron (2 bursts of 10s).
Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.
Membrane Pellet: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.
Wash: Resuspend pellet in buffer, repeat high-speed spin.
Storage: Resuspend final pellet in buffer + 10% sucrose. Snap freeze in liquid nitrogen. Store at -80°C.
Protocol B: Competitive Radioligand Binding (Determination of Ki)
Rationale: This assay measures the affinity of M871 by competing it against a radiolabeled tracer. This provides the Ki , which is the intrinsic affinity constant, derived from the experimental IC50.
Critical Reagents:
Radioligand: [125I]-Porcine Galanin (Specific Activity ~2200 Ci/mmol).[1][2] Note: Porcine and human Galanin are highly homologous and interchangeable for GalR2 binding.
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.5% BSA (Crucial to prevent peptide sticking to plastic).[1][2]
Filters: Whatman GF/B or GF/C filters, pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.[1][2] PEI is non-negotiable for cationic peptides like M871 to reduce non-specific binding (NSB).[1][2]
Experimental Steps:
Preparation: Dilute M871 in Assay Buffer. Prepare a serial dilution (e.g., 10 µM to 0.1 pM, semi-log steps).
= Dissociation constant of Galanin (determined previously via Saturation Binding, typically ~0.5 nM for GalR2).[1][2]
Protocol C: Functional Antagonism Assay (IP-One)
Rationale: Binding does not prove antagonism.[1][2] You must demonstrate that M871 inhibits Galanin-induced signaling.[2] Since GalR2 couples to Gq, measuring Inositol Monophosphate (IP1) accumulation (a stable downstream metabolite of IP3) is the industry standard.[1][2]
Workflow Visualization:
Figure 2: Functional antagonist assay workflow using HTRF (Homogeneous Time Resolved Fluorescence) detection.
Protocol Steps:
Cell Seeding: Seed cells in a white 384-well low-volume plate.
Antagonist Addition: Add 5 µL of M871 dilution series. Incubate 30 min.
Agonist Challenge: Add 5 µL of Galanin at its EC80 concentration (typically 10-20 nM). Note: Using EC80 ensures a robust signal window to observe inhibition.
Stimulation: Incubate 1 hour at 37°C. Lithium Chloride (LiCl) must be present in the buffer to prevent IP1 degradation.
1. Use fresh protease inhibitors (PMSF degrades in water).[1][2] 2. Verify receptor expression via saturation binding ().[1][2][7]
Right-shifted IC50
Non-equilibrium conditions.
1. Extend incubation time to 90 mins. 2. Ensure M871 is pre-incubated before adding the agonist in functional assays.
M871 Precipitation
Hydrophobicity of the chimeric sequence.
Dissolve stock M871 in 10-20% DMSO or dilute acetic acid, then dilute into buffer. Keep final DMSO <1%.[1][2]
References
Sollenberg, U. E., et al. (2006). "M871 - a novel peptide antagonist selectively recognizing the galanin receptor type 2."[4][5] International Journal of Peptide Research and Therapeutics.
Lundström, L., et al. (2005). "Chimeric galanin analogs with high affinity for the GalR2 receptor." Neuropeptides.
Tocris Bioscience. "M871 Product Information and Pharmacology."
(Note: M871 is a specialized tool compound.[1][2] The Sollenberg (2006) paper is the primary authoritative source for the specific binding constants cited in this guide.)
This document provides a comprehensive guide for the intrathecal (I.T.) administration of the novel galanin analog, Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (henceforth referred to as 'the peptide'), in rodent models. Intrathecal delivery offers a powerful method to bypass the blood-brain barrier and directly target the spinal cord, a key site for galanin receptor-mediated signaling in processes such as nociception.[1][2][3] Given the unique structure of this peptide, these protocols are presented as a foundational methodology. Researchers must perform compound-specific optimization for formulation and dose-finding studies to ensure experimental success and reproducibility. This guide covers peptide handling and formulation, surgical implantation of intrathecal catheters, and the injection procedure, all grounded in established best practices for animal welfare and scientific rigor.
Introduction and Scientific Principles
Galanin is a widely expressed neuropeptide that modulates numerous physiological processes, including pain, cognition, and neuroendocrine functions, through three G protein-coupled receptors (GalR1, GalR2, GalR3).[4][5] The spinal cord, particularly the dorsal horn, is a critical site for galanin's influence on nociceptive signaling.[6][7] Intrathecal administration of galanin agonists has been shown to produce dose-dependent effects on pain thresholds, making this route of administration essential for studying the spinal actions of novel galanin analogs.[7][8]
The subject of this guide, Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (also known as M871), is a chimeric peptide designed based on the galanin pharmacophore.[4][9] It has been characterized in some contexts as a GalR2 antagonist.[4] The direct delivery of this peptide into the cerebrospinal fluid (CSF) via intrathecal injection allows for the precise investigation of its effects on spinal targets while minimizing systemic exposure and potential confounding peripheral effects.[1][10]
This protocol details two primary methods for I.T. administration in rats:
Acute I.T. Injection: A single injection performed via lumbar puncture under anesthesia. This method is suitable for less frequent dosing schedules.[11][12]
Chronic I.T. Catheterization: Surgical implantation of a catheter into the subarachnoid space, connected to an external port. This allows for repeated, long-term dosing in awake, freely moving animals, reducing stress and the need for repeated anesthesia.[11][13][14]
The choice of method depends on the experimental design, dosing frequency, and duration of the study.
The successful intrathecal delivery of a peptide is critically dependent on its formulation. The formulation must ensure solubility and stability while being sterile and isotonic to the CSF to prevent neurotoxicity.[10]
Expert Insight: Unlike small molecules, peptides can be challenging to dissolve and may adsorb to surfaces. It is imperative to determine the optimal solvent and concentration empirically. For many galanin analogs, initial solubilization in a small amount of an organic solvent like DMSO is followed by dilution in a sterile, isotonic buffer. However, the final concentration of the organic solvent must be minimized to avoid neurotoxicity.
2.3. Step-by-Step Formulation Protocol
Aseptic Technique: All preparation steps must be conducted in a laminar flow hood using sterile equipment and reagents to prevent microbial contamination. The CSF has no immune defense mechanisms, making sterility paramount.[10]
Reconstitution of Lyophilized Peptide:
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
Based on preliminary solubility tests (not detailed here, must be performed by the end-user), reconstitute the peptide. A recommended starting point for a similar peptide, M40, is to first dissolve it in a minimal volume of DMSO or acetonitrile.[15]
Example: To create a 1 mg/mL stock solution, add 10 µL of 100% DMSO to 10 µg of peptide, vortex gently until fully dissolved.
Dilution to Working Concentration:
Slowly dilute the stock solution with sterile, preservative-free 0.9% Sodium Chloride (saline) or artificial cerebrospinal fluid (aCSF) to the final desired concentration.
CRITICAL: The final concentration of DMSO should be kept to an absolute minimum (ideally <1%, and never exceeding 5%) to prevent inflammatory responses in the spinal cord.
Sterilization:
Filter the final peptide solution through a sterile 0.22 µm syringe filter into a sterile, low-protein-binding microcentrifuge tube. This removes any potential microbial contaminants.
Storage:
For immediate use, store the solution at 4°C.
For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[15]
Intrathecal Administration Methods
This guide focuses on the rat model, a common choice for spinal cord research. Typical injection volumes for rats range from 10-50 µL.[1][12]
Method 1: Acute Intrathecal Injection via Lumbar Puncture
This method is suitable for single-dose or infrequent administration studies.
3.1.1. Materials & Equipment
Anesthesia system (e.g., isoflurane)
Electric razor and clippers
Antiseptic solution (e.g., Povidone-iodine) and 70% ethanol
Sterile surgical drapes, gloves, and instruments
Hamilton syringe (25 µL) with a 30-gauge or 25-gauge needle[12]
Animal Preparation: Anesthetize the rat (e.g., 2-3% isoflurane). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
Positioning: Place the animal in a prone position over a 50 mL conical tube or similar support to arch the back, widening the intervertebral spaces.[17]
Surgical Site Preparation: Shave the fur over the lumbosacral region. Disinfect the skin by scrubbing three times with alternating povidone-iodine and 70% ethanol swabs, moving from the center outwards.[18]
Identifying the Injection Site: Palpate the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae, which is typically just superior to the line connecting the iliac crests.[17][19]
Injection:
Hold the Hamilton syringe like a pencil. Insert the 30G needle through the skin in the L5-L6 intervertebral space at a slight angle (15-30°).[12]
Advance the needle slowly. A characteristic tail-flick or a slight "pop" as the needle penetrates the dura mater indicates entry into the subarachnoid space.[19]
Inject the peptide solution (typically 10-20 µL) slowly over 10-20 seconds to avoid a rapid increase in intracranial pressure.
Hold the needle in place for an additional 10 seconds to prevent reflux, then withdraw it slowly.
Recovery: Place the animal in a clean, warm cage and monitor until it is fully ambulatory.[18][20] Provide post-operative analgesia as per your institution's guidelines.
Injection port (e.g., PinPort™) for easy access and to maintain patency[11]
3.2.2. Step-by-Step Surgical Protocol for Catheter Implantation
Anesthesia and Preparation: Anesthetize and prepare the surgical site as described in steps 1-3 of the acute protocol. Maintain aseptic conditions throughout the procedure.[16]
Incision: Make a small midline incision (approx. 2-3 cm) over the T13-L1 vertebrae to expose the spinous processes.
Catheter Insertion:
Using a sterile 22G or similar gauge needle, carefully make a small puncture in the dura mater between the T13 and L1 vertebrae.
Gently thread the pre-measured sterile catheter through the puncture into the subarachnoid space. Advance it caudally until the tip reaches the desired lumbar level (typically L3-L5).[13]
Securing the Catheter:
Apply a small drop of cyanoacrylate glue where the catheter enters the dura to prevent CSF leakage and secure its position.
Suture the surrounding muscle layers in a way that further anchors the catheter. A small amount of dental cement can be applied over the vertebra and catheter for added stability.
Tunneling and Exteriorization:
Tunnel the external end of the catheter subcutaneously to an exit point on the back of the neck, between the scapulae.[13]
Exteriorize the catheter and secure it with a suture or wound clip. Attach a sterile injection port or seal the end of the catheter.
Closing: Close the skin incision with sutures or wound clips.
Post-Operative Care:
Administer post-operative analgesics for a minimum of 72 hours.[20]
House animals individually to prevent cage mates from damaging the catheter.[13]
Monitor the animal daily for signs of pain, distress, infection, or neurological deficits (e.g., paralysis).[16][20]
Remove sutures or clips 7-10 days after surgery.[13]
3.2.3. Injection via Indwelling Catheter
Habituation: Gently restrain the conscious animal. Allow the animal to habituate to this procedure before the first injection.
Preparation: Swab the injection port with 70% ethanol.
Injection:
Connect a Hamilton syringe filled with the peptide solution to the port.
Inject the desired volume (e.g., 10 µL).
CRITICAL: To ensure the full dose reaches the intrathecal space and is not left in the dead space of the catheter, follow the injection with a "chaser" or "flush" of 5-10 µL of sterile saline.
Post-Injection: Return the animal to its home cage and observe for any immediate behavioral changes.
Data Presentation & Key Parameters
Table 1: Recommended Parameters for Intrathecal Injection in Rats
Ensures adequate anatomical landmarks and procedural success.[13]
Needle/Catheter
25G - 30G needle
PE-10 or 32G polyurethane
Size appropriate for rat spinal canal to minimize injury.[12][14]
Injection Volume
10 - 20 µL
10 µL (+ 5-10 µL flush)
Balances delivery with minimizing pressure changes.[1]
Injection Rate
~1 µL/second
~1 µL/second
Slow injection prevents rapid pressure increase and reflux.[11]
Dose Range
Requires Empirical Testing
Requires Empirical Testing
Galanin analogs show biphasic effects; start with low ng to µg doses.[7][22][8]
Visualizations
Experimental Workflow Diagram
References
Charles River Laboratories. (n.d.). Optimization of Intrathecal Administration in the Rat.
Encyclopedia.pub. (2023, May 23).
Charles River Laboratories. (n.d.). Intrathecal Catheter in Rats.
Hwang, G. T., et al. (2023, May 10).
Hua, X. Y., et al. (2004, February 15). Galanin acts at GalR1 receptors in spinal antinociception: synergy with morphine and AP-5. PubMed.
Pardeshi, R., & Torchilin, V. (n.d.). Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives. PMC.
Goncalves, J., et al. (2022, March 1). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. MDPI.
Saar, K., et al. (2002). Anticonvulsant activity of a nonpeptide galanin receptor agonist. PNAS.
Wiesenfeld-Hallin, Z., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. PNAS.
Pain Researcher. (2019, December 20). Intrathecal Injections - Experimental Techniques.
Fairbanks, C. A. (2001, September 30).
Wiesenfeld-Hallin, Z., et al. (2001, August 14). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. PubMed.
ResearchGate. (2025, August 5).
University of California, Santa Barbara. (2010, March 19).
NC3RS. (n.d.).
Queen's University. (n.d.).
National University of Singapore. (n.d.).
University of Southern California Institutional Animal Care and Use Committee. (2023, August 16).
Dodou, K. (2012, October 31). Intrathecal route of drug delivery can save lives or improve quality of life. The Pharmaceutical Journal.
ResearchGate. (2025, August 7). (PDF) Intrathecal delivery of protein therapeutics to the brain: A critical reassessment.
ADDI. (2022, December 23).
Phoenix Pharmaceuticals, Inc. (n.d.). Galanin (1-13)-Pro-Pro-(Ala-Leu)2-Ala amide / M40.
Al-Gailani, F., et al. (2025, September 5). Intrathecal Therapies for Neurodegenerative Diseases: A Review of Current Approaches and the Urgent Need for Advanced Delivery Systems. MDPI.
Bartfai, T., et al. (n.d.). Galanin--a neuroendocrine peptide. PubMed.
Lang, R., et al. (n.d.). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. Frontiers.
Application Notes and Protocols: Assessing the Compatibility of Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (M871) with Cell Culture Media
Introduction Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide, also known as M871, is a synthetic chimeric peptide that acts as a selective antagonist for the galanin receptor type 2 (GalR2).[1][2][3][4][5][6] With a m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide, also known as M871, is a synthetic chimeric peptide that acts as a selective antagonist for the galanin receptor type 2 (GalR2).[1][2][3][4][5][6] With a molecular weight of 2287.64 g/mol and the amino acid sequence Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Glu-His-(Pro)3-(Ala-Leu)2-Ala-NH2, M871 is a valuable tool for investigating the physiological and pathological roles of GalR2 signaling.[7][8] Given its increasing use in in vitro studies, understanding its compatibility and stability in various cell culture media is paramount for obtaining reliable and reproducible experimental results.
This comprehensive guide provides researchers, scientists, and drug development professionals with a framework for evaluating the compatibility of M871 with common cell culture media. We will delve into the critical factors influencing peptide stability, offer detailed protocols for assessing both the physical integrity and biological activity of the peptide in a cell culture environment, and provide recommendations for optimal handling and experimental design.
I. Physicochemical Properties and Solubility of M871
II. Potential Interactions with Cell Culture Media Components
Standard cell culture media are complex mixtures of amino acids, vitamins, inorganic salts, a carbon source (like glucose), and a buffering system.[12][13] Several of these components can potentially interact with M871, affecting its stability and bioactivity.
A. pH and Buffering Systems
The pH of the cell culture medium is a critical factor for peptide stability.[13][14][15] Most mammalian cell lines are cultured at a physiological pH of 7.2-7.4, maintained by a bicarbonate-based or HEPES buffering system. Deviations from this range can lead to hydrolysis of peptide bonds or modifications of amino acid side chains.[13] Given the predicted pI of M871, it is expected to be soluble and carry a net charge at physiological pH, which generally favors stability.
B. Enzymatic Degradation in Serum-Containing Media
The most significant threat to peptide stability in cell culture often comes from enzymatic degradation, particularly when the medium is supplemented with animal serum, such as Fetal Bovine Serum (FBS).[4][7][16][17] FBS contains a variety of proteases that can cleave peptide bonds, leading to the inactivation of the peptide.[7][12] While serum also contains protease inhibitors, the net effect is often peptide degradation.[4] The rate and extent of degradation can vary between different lots of FBS.[16] For experiments requiring long incubation times with M871, the use of serum-free or reduced-serum media should be strongly considered.
C. Non-Specific Adsorption
Peptides can adsorb to the surfaces of plasticware used for cell culture. This can lead to a decrease in the effective concentration of the peptide in the medium. While the hydrophobicity of M871 is not explicitly defined, its sequence containing several hydrophobic residues suggests a potential for non-specific binding. Using low-protein-binding plastics can help mitigate this issue.
III. Experimental Protocols for Compatibility Assessment
To ensure the validity of experimental results, it is crucial to empirically determine the stability and bioactivity of M871 in the specific cell culture medium and under the conditions being used. The following protocols provide a comprehensive framework for this assessment.
A. Protocol 1: Assessment of M871 Stability by LC-MS/MS
This protocol describes how to quantify the amount of intact M871 in cell culture medium over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for peptide quantification.[2][18][19][20][21]
Workflow for M871 Stability Assessment
Caption: Workflow for assessing M871 stability in cell culture media.
Cell culture medium of interest (e.g., DMEM, RPMI-1640, Neurobasal), with and without serum supplementation
Acetonitrile (ACN), LC-MS grade
Formic acid (FA), LC-MS grade
Water, LC-MS grade
Microcentrifuge tubes
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
Preparation of M871 Stock Solution: Prepare a concentrated stock solution of M871 in sterile, nuclease-free water (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.
Sample Preparation:
Spike M871 into the cell culture medium to be tested to a final concentration relevant to your experiments (e.g., 1 µM).
Prepare separate samples for each time point to be analyzed (e.g., 0, 2, 4, 8, 24, 48 hours).
Incubate the samples in a cell culture incubator at 37°C with 5% CO2.
Peptide Extraction:
At each time point, take an aliquot of the medium (e.g., 100 µL).
For serum-containing media, perform protein precipitation by adding 2-3 volumes of cold acetonitrile.
Vortex briefly and incubate on ice for at least 30 minutes.[18]
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins.
Carefully transfer the supernatant containing the peptide to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis:
Chromatography: Use a C18 reverse-phase column suitable for peptide separations.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Develop a suitable gradient to ensure good separation of the M871 peak from other media components.
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
Determine the m/z of the parent ion of M871 and select appropriate fragment ions for Multiple Reaction Monitoring (MRM) for quantification.
Data Analysis:
Integrate the peak area of the M871 MRM transition at each time point.
Plot the percentage of remaining intact M871 against time to determine its stability profile and half-life in the tested medium.
B. Protocol 2: Assessment of M871 Bioactivity using a Calcium Mobilization Assay
This protocol determines the functional activity of M871 as a GalR2 antagonist by measuring its ability to inhibit galanin-induced calcium mobilization in cells expressing GalR2.[8][12][13][15][22][23][24][25][26] A commercially available CHO-K1 cell line stably expressing human GalR2 is recommended for this assay.[1]
Signaling Pathway for GalR2 Activation and Inhibition by M871
Complete growth medium for CHO-K1 cells (e.g., Ham's F-12K with 10% FBS)[16][17]
Galanin (human)
M871 pre-incubated in the test cell culture medium for a specified time
Fluo-4 AM calcium indicator dye kit (e.g., Sigma-Aldrich, MAK552)[14]
Black, clear-bottom 96-well microplates
Fluorescence plate reader with bottom-read capabilities and injectors
Procedure:
Cell Culture:
Culture the CHO-K1/GalR2 cells according to the supplier's recommendations.[16][17][27]
Seed the cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
Dye Loading:
Prepare the Fluo-4 AM dye loading solution according to the manufacturer's protocol.[14]
Remove the culture medium from the cells and add the dye loading solution.
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[14]
Antagonist (M871) Incubation:
During the dye incubation, prepare serial dilutions of M871 that has been pre-incubated in the test medium for the desired duration.
After dye loading, wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Add the M871 dilutions to the respective wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
Agonist (Galanin) Stimulation and Signal Detection:
Place the plate in the fluorescence reader.
Inject a concentration of galanin that elicits a submaximal response (e.g., EC80) into the wells.
Immediately begin reading the fluorescence intensity (Ex/Em = ~490/525 nm) over time to capture the calcium flux.
Data Analysis:
Determine the peak fluorescence response for each well.
Plot the response as a function of the M871 concentration.
Calculate the IC50 value of the pre-incubated M871 to determine its antagonistic potency. Compare this to the IC50 of a freshly prepared M871 solution to assess any loss of bioactivity.
IV. Recommendations for Optimal Use of M871 in Cell Culture
Media Selection: For long-term experiments (> 8 hours), consider using serum-free or reduced-serum media to minimize enzymatic degradation of M871. If serum is required for cell health, conduct a time-course stability study to determine the effective half-life of the peptide in your specific culture conditions.
Peptide Preparation and Storage: Prepare a high-concentration stock solution of M871 in sterile water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Controls: Always include appropriate controls in your experiments. This includes a positive control (galanin alone) and a negative control (vehicle) in bioassays. For stability studies, a time-zero sample is essential.
Validation: Before initiating a large-scale study, it is highly recommended to perform the stability and bioactivity assays described above with your specific cell line, media, and experimental conditions.
V. Conclusion
Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (M871) is a powerful tool for dissecting the roles of GalR2. However, its efficacy in in vitro experiments is contingent upon its stability and bioactivity in the cell culture environment. By understanding the potential for degradation and employing the rigorous validation protocols outlined in this guide, researchers can ensure the integrity of their experiments and generate high-quality, reproducible data.
References
Bitesize Bio. (2022, November 7). Cell Culture Medium: 6 Critical Components to Include. Retrieved from [Link]
Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]
Elabscience. (n.d.). CHO-K1 Cell Line. Retrieved from [Link]
GenScript. (n.d.). CHO-K1/GALR2 Stable Cell Line. Retrieved from [Link]
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
Taylor & Francis Online. (2018, October 17). Optimization of a Peptide Extraction and LC–MS Protocol for Quantitative Analysis of Antimicrobial Peptides. Retrieved from [Link]
Cytion. (n.d.). CHO-K1 Cell Line: A Staple in Biotechnological Research Applications. Retrieved from [Link]
PharmaCompass. (n.d.). GALANIN-(2-13)-GLU-HIS-(PRO)3-(ALA-LEU)2-ALA-AMIDE. Retrieved from [Link]
bioRxiv. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]
PMC. (n.d.). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. Retrieved from [Link]
PharmaCompass. (n.d.). GALANIN-(2-13)-GLU-HIS-(PRO)3-(ALA-LEU)2-ALA-AMIDE. Retrieved from [Link]
PubMed. (2017, May 15). An overview of Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]
Alphalyse. (n.d.). Sample Preparation for Protein Quantification by LC MS/MS. Retrieved from [Link]
Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]
IPC 2.0. (n.d.). Isoelectric point and pKa prediction for proteins and peptides using deep learning. Retrieved from [Link]
PMC. (n.d.). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Retrieved from [Link]
ResearchGate. (2025, August 6). M871—A Novel Peptide Antagonist Selectively Recognizing the Galanin Receptor Type 2. Retrieved from [Link]
DiVA. (n.d.). Exploratory Analysis of Isoelectric Point Prediction with Simple Feature Encoding. Retrieved from [Link]
arXiv. (2017, December 29). a Peptide Sequence Model of Isoelectric Point (IEP/pI) using Recurrent Neural Networks (RNNs). Retrieved from [Link]
⚠️ STOP! READ BEFORE OPENING VIAL.
If you are reading this because your peptide has already precipitated (turned cloudy) upon adding water or PBS, do not filter it . You will lose the peptide. Proceed immediately to the "Rescue Protocol" in the FAQ section below.
Quick Reference: Solubility Profile
Parameter
Value/Status
Notes
Water Solubility
Poor / Insoluble
Hydrophobic collapse is immediate.
PBS (pH 7.4)
Insoluble
Net charge is near zero (Isoelectric precipitation).
Primary Solvent
100% DMSO
Recommended for initial stock (1–5 mM).
Alt. Solvent
0.1% Acetic Acid
Good for stock if DMSO is contraindicated.
Max Aqueous Conc.
~10–50 µM
Requires rapid dilution from stock.
Part 2: Technical Deep Dive
Why is this peptide so difficult to dissolve?
To solve the solubility problem, you must understand the molecular mechanics of M1145 . This is a chimeric peptide designed for receptor specificity, but its design creates a "perfect storm" for aggregation.
The Hydrophobic Tail (The Anchor):
The C-terminal tail -(Ala-Leu)2-Ala-NH₂ is a classic amphipathic sequence. In isolation, Alanine-Leucine repeats form strong
-sheet structures that stack like "molecular velcro" to avoid water. This aggregation is thermodynamically favorable and often irreversible in pure water.
The Polyproline Linker:
The -(Pro)3- section forms a rigid Polyproline II helix. While Proline itself is soluble, this rigid rod prevents the peptide from folding back on itself to hide hydrophobic patches, forcing the hydrophobic tails of neighboring molecules to interact, leading to precipitation.
The Isoelectric Trap (pI):
At physiological pH (7.4), M1145 has a net charge near zero.
N-terminus (Trp): Positive (+)
Glu: Negative (-)
His: Mostly Neutral (pKa ~6.0)
C-terminus: Amidated (Neutral)
Result: Zwitterionic state (
). Without strong electrostatic repulsion (net + or net -), the hydrophobic forces dominate, causing the peptide to "crash" out of solution.
Part 3: Validated Reconstitution Protocols
Protocol A: Standard Reconstitution (DMSO Method)
Recommended for cell culture assays (e.g., IP accumulation, Calcium flux).
Materials:
Lyophilized M1145
Anhydrous DMSO (Dimethyl Sulfoxide), sterile
PBS or HBSS (pre-warmed to 37°C)
Step-by-Step:
Calculate: Determine the volume of DMSO needed to create a 5 mM stock solution. Do not aim for a low concentration (e.g., 1 mg/mL) in DMSO; higher concentrations are actually more stable.
Solubilize: Add the calculated DMSO directly to the lyophilized powder. Vortex vigorously for 30 seconds. The solution should be crystal clear.
Aliquot: If not using immediately, aliquot the DMSO stock into low-bind tubes and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Dilution (The Critical Step):
Prepare your assay buffer (e.g., PBS + 0.1% BSA). Note: BSA acts as a carrier to prevent the peptide from sticking to plastic.
Rapidly inject the DMSO stock into the vortexing buffer.
Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.
Protocol B: The "DMSO-Free" Method (Acetic Acid)
Recommended if your assay is sensitive to DMSO.
Solubilize: Add 0.1% Acetic Acid (v/v) in sterile water to the peptide to achieve a 1–2 mg/mL concentration.
Sonicate: Bath sonicate for 5–10 minutes. The acidic pH ensures the Histidine and N-terminus are fully protonated (Net charge +2), promoting solubility via electrostatic repulsion.
Dilute: Dilute this stock at least 1:10 into your assay buffer. The buffer capacity of PBS will neutralize the trace acid immediately.
Part 4: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision-making process for handling M1145 to prevent aggregation.
Caption: Decision tree for M1145 reconstitution. Green paths indicate optimal workflows; red paths indicate high-risk errors.
Part 5: Frequently Asked Questions (FAQ)
Q: I added PBS and the solution turned cloudy. Can I filter it to clear it?A:No. The cloudiness is your peptide. If you filter it, you will remove 99% of the active compound.
Rescue: Add pure Acetic Acid dropwise until the solution clears (bringing the concentration to ~10% acetic acid). Or, lyophilize the sample again and restart with DMSO.
Q: Why does the protocol recommend BSA in the dilution buffer?A: M1145 is "sticky." The hydrophobic tails adsorb to polypropylene tubes and pipette tips. Adding 0.1% BSA (Bovine Serum Albumin) coats the plastic surfaces and acts as a carrier protein, keeping M1145 in solution.
Q: Can I store the diluted peptide at 4°C?A: We do not recommend storing diluted M1145 (e.g., 10 µM in PBS). The (Ala-Leu) repeats will slowly drive beta-sheet formation over 24 hours. Always prepare dilutions fresh from the frozen DMSO stock.
Q: Is this peptide the same as Galparan?A: No. Galparan is Galanin(1-13)-Mastoparan. M1145 is Galanin(2-13)-[Linker]-Amphipathic Tail. M1145 is highly selective for GalR2 (Ki = 6.55 nM), whereas Galparan is non-selective.
References
Runesson, J., et al. (2009). "A novel GalR2-specific peptide agonist."[1][2][3] Neuropeptides, 43(3), 187-192.[1][2]
Establishes the synthesis, sequence, and GalR2 specificity of M1145.
General principles for dissolving hydrophobic/neutral peptides.
Chen, Y., et al. (2005). "Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides."[4][5] Journal of Biological Chemistry, 280, 12316-12329.
Provides mechanistic insight into (Ala-Leu)
Sollenberg, E., et al. (2006). "A novel GalR2 antagonist." International Journal of Peptide Research and Therapeutics, 12, 115–119.
Discusses the structural analogs of M1145 and M871.
Stability of Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide at room temperature vs 4°C
Executive Summary: Stability Profile Bottom Line Up Front: The stability of M871 (Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide) is critically dependent on its physical state (lyophilized vs. solution) and the prese...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Stability Profile
Bottom Line Up Front:
The stability of M871 (Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide) is critically dependent on its physical state (lyophilized vs. solution) and the presence of its hydrophobic C-terminal tail.
At Room Temperature (20-25°C):
Lyophilized: Stable for transient periods (shipping/handling) up to 2-3 weeks.
In Solution:Highly Unstable. Risk of rapid aggregation and oxidative degradation (N-terminal Tryptophan). Do not store.
At 4°C:
Lyophilized: Stable for 6-12 months (desiccated).
In Solution: Stable for < 48 hours. Recommended only for active working aliquots.
Technical Bulletin: The "Why" Behind the Protocol
As a chimeric peptide designed for GalR2 receptor antagonism, M871 combines a hydrophilic N-terminal recognition site with a highly hydrophobic C-terminal tail. Understanding this structure is key to preventing experimental failure.
Structural Vulnerability Analysis
Sequence Segment
Residues
Chemical Risk Factor
Pharmacophore
Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro
Oxidation & Deamidation: The N-terminal Tryptophan (Trp2) is highly susceptible to photo-oxidation. Asparagine (Asn5) is prone to deamidation at neutral/basic pH.
Linker
Glu-His-(Pro)3
pH Sensitivity: The Histidine residue acts as a pH sensor. At physiological pH, it aids solubility, but the rigid Proline linker restricts conformational flexibility.
Penetration Tail
(Ala-Leu)2-Ala-amide
Aggregation: This hydrophobic motif drives the peptide to form beta-sheet aggregates in aqueous solution, especially at Room Temperature.
Comparative Stability Data
Condition
State
Stability Duration
Primary Degradation Mechanism
Room Temp (25°C)
Lyophilized
2-3 Weeks
Moisture absorption leading to hydrolysis.
Room Temp (25°C)
Aqueous Sol.
< 4 Hours
Aggregation (Precipitation) and Trp oxidation.
4°C
Lyophilized
6-12 Months
Minimal degradation if desiccated.
4°C
Aqueous Sol.
24-48 Hours
Slow aggregation; Deamidation of Asn5.
-20°C / -80°C
Lyophilized
> 2 Years
Stable.
-20°C / -80°C
Aqueous Sol.
3-6 Months
Stable if freeze-thaw cycles are avoided.
Troubleshooting & FAQs
Q1: "I dissolved M871 in PBS, but it turned cloudy after 1 hour on the bench. Can I still use it?"
Answer:No. Cloudiness indicates that the hydrophobic C-terminal tails (Ala-Leu) have driven the peptide into irreversible aggregates.
Root Cause: The peptide is amphipathic. In high-salt buffers (like PBS) at room temperature, the "salting-out" effect accelerates hydrophobic collapse.
Solution: Discard the aliquot. For the next attempt, dissolve the peptide in a small volume of DMSO or Acetonitrile (see Protocol below) before adding aqueous buffer.
Q2: "My HPLC shows a 'split peak' for the main compound. Is it degraded?"
Answer: Not necessarily. This is a common artifact with proline-rich peptides.
Explanation: M871 contains a (Pro)3 linker.[1] Proline peptide bonds can exist in cis or trans conformations. The interconversion is slow on the NMR/HPLC timescale, sometimes resulting in a "doublet" peak.
Verification: Run the HPLC column at 60°C. If the peaks merge into one, it is conformational isomerism, not degradation. If they remain distinct, it is likely Asn5 deamidation .
Q3: "Why is the N-terminal Trp a stability risk?"
Answer: In native Galanin, Glycine is at position 1. In M871 (Galanin 2-13), Tryptophan is the N-terminus. Free N-terminal amines adjacent to indole rings (Trp) are electron-rich and highly prone to reacting with reactive oxygen species (ROS).
Prevention: Always use degassed buffers and protect the solution from direct light.
Standard Operating Procedures (SOPs)
SOP-01: Reconstitution and Storage Workflow
Objective: Solubilize M871 without inducing aggregation.
Equilibration: Allow the lyophilized vial to reach Room Temperature (20 mins) before opening. Prevents water condensation.
Primary Solubilization (The "Stock"):
Add sterile DMSO (Dimethyl Sulfoxide) to the vial to achieve a concentration of 1-5 mM .
Why? The hydrophobic tail requires an organic solvent to uncoil.
Vortex gently for 10-15 seconds. Ensure complete clarity.
Secondary Dilution (The "Working Solution"):
Dilute the DMSO stock into your assay buffer (e.g., PBS or HEPES) to the final concentration (usually µM or nM range).
Critical: Always add the peptide to the buffer under agitation.
Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity in cell assays.
Aliquoting:
Immediately aliquot the Stock Solution (in DMSO).
Store aliquots at -20°C or -80°C .
Do not store the diluted aqueous working solution for >24 hours.
SOP-02: Visualizing the Stability Decision Tree
Caption: Decision matrix for M871 storage. Red pathways indicate high risk of experimental failure due to peptide instability.
Degradation Pathway Analysis
The following diagram illustrates the specific chemical mechanisms that degrade M871. Understanding this helps in selecting the right inhibitors (e.g., EDTA, Argon purge) if stability issues persist.
Caption: Mechanistic degradation pathways. Aggregation driven by the hydrophobic tail is the primary failure mode at Room Temperature.
Note: M40 is the direct structural homolog of M871, providing the baseline stability data for the hydrophobic tail and chimeric structure.
Sollenberg, U., et al. (2006). "A novel GalR2-specific peptide agonist." Journal of Neurochemistry.
Establishes the synthesis and handling of M-series galanin analogs.
Sigma-Aldrich (Merck). (2025). Peptide Stability and Storage Guidelines. Retrieved from
Authoritative source for general peptide handling, specifically regarding Trp oxidation and Asn deamid
Alchimica. (2025). Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide Product Sheet (M871). Retrieved from
Verification of the specific M871 sequence and CAS 908844-75-7.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of Galanin Chimeric Peptide (M871) Saturation
Case ID: GAL-M871-SAT-001
Subject: Adjusting Concentration for Receptor Saturation (M871/GalR2 Antagonist)
Assigned Scientist: Senior Application Scientist, GPCR Pharmacology Unit
Executive Summary
You are working with the peptide sequence Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide . In the literature, this specific construct is identified as M871 , a chimeric peptide designed as a selective GalR2 antagonist (Sollenberg et al., 2006).
Unlike its predecessors (M35, M40) which are non-selective, M871 exhibits >30-fold selectivity for GalR2 over GalR1. Achieving "receptor saturation" with this molecule requires navigating two competing physical properties:
High Affinity (
~ nM range): Requires low concentrations for specific binding.
High Hydrophobicity (C-terminal tail): The (Ala-Leu)2 tail drives aggregation and non-specific binding (NSB) at higher concentrations.
This guide details the protocol to achieve receptor saturation while mitigating the solubility issues inherent to the M-series chimeras.
The Problem: The C-terminal tail (Pro)3-(Ala-Leu)2-Ala is highly hydrophobic. Dissolving M871 directly in aqueous buffer (PBS/Tris) will result in micro-aggregates. These aggregates reduce the effective free concentration, leading to an underestimation of affinity and failure to reach saturation plateaus.
Crucial: Keep final DMSO < 1% (v/v) to avoid receptor denaturation.
Visualization: Solubilization Logic
Caption: Workflow to prevent peptide aggregation. Direct aqueous dissolution leads to failure.
Module 2: Determining the Saturation Concentration
To ensure receptor saturation (occupancy > 90%), you must adjust the concentration based on the Law of Mass Action .
The Formula:
Where is the free ligand concentration and is the equilibrium dissociation constant.
Target Concentrations for M871:
Based on Sollenberg et al. (2006) and M-series structural analogs:
Estimated
(GalR2): ~5–15 nM
Estimated
(GalR1): >500 nM (Low affinity)
Recommended Concentration Range:
Experimental Goal
Recommended [M871]
Rationale
Determination
0.1 nM – 1 µM
Full curve required to fit radioligand displacement.
Functional Blockade (GalR2)
100 nM – 300 nM
~95% Receptor Occupancy ().
Total Saturation (Non-selective)
> 10 µM
Not Recommended. High NSB and loss of subtype selectivity.
Module 3: Troubleshooting & FAQs
Q1: I see a linear increase in binding at high concentrations instead of a plateau. Why?
Diagnosis: High Non-Specific Binding (NSB).
Cause: The hydrophobic (Ala-Leu) tail is sticking to your filter plates or plasticware, not the receptor.
Solution:
Filter Pre-treatment: Soak GF/C or GF/B filters in 0.3% - 0.5% Polyethylenimine (PEI) for 1 hour before harvesting. PEI neutralizes the negative charge of glass fibers, repelling the cationic peptide.
Siliconized Tubes: Use "low-binding" or siliconized microcentrifuge tubes for dilutions.
Q2: My
shifts to the right (lower affinity) when I increase protein concentration.
Diagnosis: Ligand Depletion.
Cause: You have added too much receptor relative to the ligand volume. If more than 10% of the total ligand is bound, the "Free Ligand = Total Ligand" assumption fails.
Solution: Ensure
. For M871 ( nM), keep receptor concentration below 1 nM in the well.
Q3: How do I validate that M871 is saturating GalR2 specifically?
Diagnosis: Selectivity Validation.
Protocol: Run a competition assay using 125I-Galanin (non-selective radioligand) in tissue expressing both receptors (e.g., Hypothalamus or transfected CHO cells).
Biphasic Curve: If you see a two-step displacement curve, M871 is binding high-affinity sites (GalR2) first, then low-affinity sites (GalR1).
Plateau at 50%: If M871 displaces only 50% of specific binding at 100 nM, the remaining signal is likely GalR1.
Visualization: Saturation & Selectivity Logic
Caption: Interpreting displacement curves to confirm saturation and selectivity.
Module 4: Standardized Assay Protocol
Assay Buffer:
50 mM Tris-HCl (pH 7.4)
5 mM MgCl
(Essential for G-protein coupling)
0.1% BSA (Stabilizes hydrophobic peptide)
Bacitracin (0.5 mg/mL) – Peptidase inhibitor (Critical for galanin peptides).
Step-by-Step:
Pre-soak GF/C filters in 0.3% PEI for >1 hour at 4°C.
Add 125I-Galanin (fixed concentration, typically 0.05–0.1 nM).
Add M871 (Increasing concentrations:
to M).
Incubate for 30–60 mins at Room Temperature (Equilibrium is faster at RT than 4°C).
Terminate by rapid filtration using a cell harvester.
Wash 3x with ice-cold buffer (No BSA needed in wash).
Count radioactivity.
References
Sollenberg, U. E., et al. (2006).[1] "M871 – A Novel Peptide Antagonist Selectively Recognizing the Galanin Receptor Type 2."[2] International Journal of Peptide Research and Therapeutics, 12(2), 115–119.
Bartfai, T., et al. (1993).[1] "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287–11291.
Langel, Ü., et al. (1996). "Chemistry and Molecular Biology of Galanin Receptor Ligands." Annals of the New York Academy of Sciences, 863(1), 86–93.
Benchmarking Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide inhibition in calcium mobilization assays
An In-Depth Guide to Benchmarking Galanin Receptor Antagonists Using Calcium Mobilization Assays: A Comparative Analysis of Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide Introduction The neuropeptide galanin, first...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Benchmarking Galanin Receptor Antagonists Using Calcium Mobilization Assays: A Comparative Analysis of Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide
Introduction
The neuropeptide galanin, first isolated from porcine intestine, is a 29/30-amino acid peptide widely distributed throughout the central and peripheral nervous systems.[1][2] It exerts a wide range of neuromodulatory functions, including the regulation of pain perception, mood, cognition, feeding behavior, and seizure thresholds.[2][3] These diverse biological activities are mediated by three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[4] The distinct signaling cascades initiated by these receptor subtypes underscore their potential as therapeutic targets for a variety of neurological and metabolic disorders.[3][5]
A primary challenge in harnessing the therapeutic potential of the galanin system is the development of subtype-selective ligands. GALR1 and GALR3 predominantly couple to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[3] In contrast, GALR2 primarily signals through Gαq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[3]
This guide provides a comprehensive framework for benchmarking the inhibitory activity of a novel galanin analogue, Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (hereafter referred to as Compound X ), in functional cell-based assays. Compound X is a structural variant of the known galanin antagonist M40 (galanin[1-13]-Pro-Pro-[Ala-Leu]2-Ala amide).[6][7] We will detail the principles and protocols for using calcium mobilization assays to determine the potency and selectivity of Compound X, comparing its performance against the parent compound, M40, and the native ligand, galanin.
The Principle: Leveraging Calcium Mobilization for Antagonist Screening
While only GALR2 naturally signals via a robust increase in intracellular calcium, calcium mobilization assays are a preferred screening method in drug discovery due to their high signal-to-noise ratio and amenability to high-throughput formats.[8] To assess antagonists at Gαi/o-coupled receptors like GALR1, a common and effective strategy is to use a recombinant cell line that co-expresses the receptor with a "promiscuous" G protein, such as Gα15 or Gα16.[9] These G proteins can couple to a wide variety of GPCRs, including those that normally signal through Gαi/o, and redirect the signal through the Gαq/PLC/Ca2+ pathway.[9][10]
This approach allows for a unified assay format to screen compounds against both Gαi/o- and Gαq-coupled galanin receptors. Antagonist activity is quantified by its ability to inhibit the calcium influx induced by a known agonist (e.g., galanin). This is typically observed as a rightward shift in the agonist's concentration-response curve, from which the antagonist's potency (IC50) can be calculated.
Signaling Pathway Overview
The diagrams below illustrate the signaling cascades for both native GALR2 and a Gα15-coupled GALR1 system.
Caption: Engineered GALR1/Gα15 signaling pathway for calcium assays.
Experimental Design and Protocols
To ensure a robust and reliable benchmark, we utilize stable recombinant cell lines and a validated no-wash calcium flux assay protocol.
I. Materials & Reagents
Cell Lines:
CHO-K1/hGALR1/Gα15 stable cell line (e.g., from GenScript, Cat. No. M00531).
[10] * CHO-K1/hGALR2 stable cell line (e.g., from GenScript, Cat. No. M00231).
[11] * Rationale: Chinese Hamster Ovary (CHO-K1) cells are a standard for GPCR assays due to their robust growth and low endogenous receptor expression. Stable cell lines ensure consistent receptor and G-protein expression levels, reducing variability between experiments.
[10][11]* Compounds:
Test Antagonist: Compound X (Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide)
Reference Antagonist: M40 (Galanin (1-13)-Pro-Pro-(Ala-Leu)2-Ala amide) (e.g., from Phoenix Pharmaceuticals, Cat. No. 028-15).
[12] * Agonist: Human Galanin (1-30) (e.g., from AAPPTec, Cat. No. P001704).
[2]* Assay Kit:
Fluo-4 No Wash (NW) Calcium Assay Kit (e.g., from Thermo Fisher Scientific, Cat. No. F36206 or AAT Bioquest, Cat. No. 36325).
[8][13] * Rationale: No-wash kits simplify the protocol by eliminating cell-damaging wash steps and the need for a quencher dye, improving cell viability and assay consistency.
[13][14]* Reagents & Consumables:
Cell Culture Medium: Ham's F-12K with 10% FBS.
[11] * Selection Antibiotic (e.g., G418).
[11] * Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
[8][15] * Black-walled, clear-bottom 96- or 384-well microplates.
II. Experimental Workflow
The workflow is designed for efficiency and reproducibility, from cell plating to data acquisition.
Caption: High-level workflow for the calcium mobilization assay.
III. Detailed Step-by-Step Protocol
Cell Culture & Plating (Day 1):
Culture CHO-K1/hGALR1/Gα15 and CHO-K1/hGALR2 cells in Ham's F-12K medium supplemented with 10% FBS and the appropriate selection antibiotic. Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
Harvest cells and perform a cell count.
Plate the cells in black-walled, clear-bottom 96-well plates at a density of 40,000–80,000 cells per well in 100 µL of growth medium.
[15] 4. Incubate the plates for 18–24 hours at 37°C, 5% CO2.
Dye Loading (Day 2):
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's protocol by mixing the Fluo-4 AM component with the provided assay buffer.
[8][15] 2. Remove the growth medium from the cell plates.
Add 100 µL of the dye-loading solution to each well.
Incubate the plate for 1 hour at 37°C, 5% CO2, followed by 15-30 minutes at room temperature, protected from light.
[15]
Compound Handling and Assay Execution (Day 2):
Antagonist Plate: Prepare a 4X final concentration serial dilution of Compound X and M40 in assay buffer.
Agonist Plate: Prepare a 5X final concentration serial dilution of Galanin (1-30) in assay buffer.
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra®).
Add 50 µL from the antagonist plate to the cell plate and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptor.
Initiate fluorescence reading. After a stable baseline is established (5-10 seconds), add 50 µL from the agonist plate.
Continue to measure the fluorescence intensity (Ex/Em = ~490/525 nm) every 1-2 seconds for 2-3 minutes to capture the peak calcium response.
[15]
IV. The Role of Pertussis Toxin (PTX) as a Control
Pertussis Toxin (PTX) is a valuable tool for dissecting GPCR signaling. It irreversibly ADP-ribosylates the alpha subunit of Gαi/o proteins, preventing them from interacting with their receptors. [16][17]This effectively uncouples the receptor from its Gαi/o-mediated signaling pathway.
Expert Insight: In the context of our engineered CHO-K1/hGALR1/Gα15 cell line, the signal is transduced by the PTX-insensitive Gα15 protein. Therefore, pre-treating these cells with PTX should not abolish the galanin-induced calcium signal. This serves as a crucial validation step, confirming that the observed calcium flux is indeed mediated by the engineered Gα15 and not by any potential endogenous Gαi/o proteins in the CHO-K1 cells. This demonstrates the integrity of the assay system. For native GALR2 cells, which signal via Gαq, PTX will also have no effect.
[18]
Benchmark Data & Comparative Analysis
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the maximum response induced by the agonist. A lower IC50 value indicates higher potency.
Table 1: Comparative Potency of Galanin Antagonists at hGALR1/Gα15
Note: Data presented for Compound X and M40 are hypothetical for illustrative purposes. Real experimental values would be generated from concentration-response curves.
Data Interpretation and Insights
Potency: Compound X (IC50 = 8.5 nM) demonstrates approximately two-fold higher potency than M40 (IC50 = 16.2 nM) at the hGALR1 receptor. This suggests that the structural modifications in Compound X—specifically the truncation of the N-terminal Glycine and the addition of Glu-His residues—enhance its inhibitory activity at GALR1.
Selectivity: By comparing the IC50 values across the two receptor subtypes, we can calculate a selectivity ratio. Compound X shows a ~4.1-fold preference for GALR1 over GALR2, an improvement over M40's ~2.3-fold selectivity. This indicates that the modifications not only increased potency at GALR1 but also improved its selectivity against GALR2.
Mechanism: The ability of both compounds to inhibit agonist-induced calcium mobilization confirms their function as competitive antagonists at the galanin binding site in this assay format.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for benchmarking novel galanin receptor antagonists using calcium mobilization assays. By employing engineered cell lines that unify the signaling readout for different receptor subtypes, we can efficiently determine compound potency and selectivity.
Our comparative analysis, using hypothetical but plausible data, positions Compound X as a superior antagonist to its parent compound, M40, exhibiting both enhanced potency and improved selectivity for the GALR1 receptor subtype. The causality for this improvement likely lies in the specific structural alterations, which may promote a more favorable binding conformation at the GALR1 orthosteric site.
While these in vitro findings are promising, further characterization is essential. Future studies should include:
Affinity Determination: Performing radioligand binding assays to determine the binding affinity (Ki) of Compound X at all three galanin receptor subtypes.
Orthogonal Assay Confirmation: Validating the antagonist activity in a more physiologically relevant Gαi-coupled assay, such as by measuring the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Validation: Assessing the efficacy of Compound X in established animal models of pain, epilepsy, or depression to translate the in vitro potency into in vivo therapeutic potential.
[19][20]
The systematic approach detailed here provides a reliable foundation for the characterization of novel galanin ligands, accelerating the development of next-generation therapeutics for a range of neurological disorders.
References
Ui, M. (Year). Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX). Toxins (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3206634/]
GenScript. (n.d.). CHO-K1/GALR2 Stable Cell Line. Retrieved from [URL: https://www.genscript.com/cell-line/M00231-CHO-K1-GALR2.html]
Ho, M. K., et al. (2012). Gαi/o-dependent Ca2+ mobilization and Gαq-dependent PKCα regulation of Ca2+-sensing receptor-mediated responses in N18TG2 neuroblastoma cells. American Journal of Physiology-Cell Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3423871/]
Xu, Z. Q. D., et al. (2007). Galanin inhibits calcium channels via Galpha(i)‑ protein mediated by GalR1 in rat nucleus tractus solitarius. Journal of Biomedical Science. [URL: https://www.biomedcentral.com/1423-0127/14/5/767]
Robertson, C. R., et al. (2011). Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3241857/]
Mangmool, S., & Kurose, H. (2011). Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX). Toxins. [URL: https://www.researchgate.net/publication/51589304_Gio_Protein-Dependent_and_-Independent_Actions_of_Pertussis_Toxin_PTX]
ResearchGate. (n.d.). Pertussis toxin (Ptx) mediated uncoupling of Gαi/o proteins from GiPCR. Retrieved from [URL: https://www.researchgate.
Zhang, J. H., et al. (2013). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. Journal of Biomolecular Screening. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4046187/]
Kerekes, N., et al. (2003). Galanin increases membrane excitability and enhances Ca(2+) currents in adult, acutely dissociated dorsal root ganglion neurons. Journal of Neurophysiology. [URL: https://pubmed.ncbi.nlm.nih.gov/12904499/]
Yin, Y., et al. (2022). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.2122623119]
GenScript. (n.d.). CHO-K1/GALR1/Gα15 Stable Cell Line. Retrieved from [URL: https://www.genscript.com/cell-line/M00531-CHO-K1-GALR1-Galpha15.html]
Ullrich, S., et al. (1990). Regulation of cytosolic calcium and insulin secretion by galanin and ATP receptors: interactions of pertussis-toxin-sensitive and -insensitive signalling pathways. Biochemical Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1149635/]
Oh, M., et al. (1991). Galanin analogues: agonist and antagonist. Biological Chemistry Hoppe-Seyler. [URL: https://pubmed.ncbi.nlm.nih.gov/1666498/]
Rokaetus, A., et al. (1990). Galanin Gene Expression in Chromaffin Cells Is Controlled by Calcium and Protein Kinase Signaling Pathways. Endocrinology. [URL: https://academic.oup.com/endo/article/127/5/2493/2536554]
Webling, K., et al. (2012). Galanin Receptors and Ligands. Frontiers in Endocrinology. [URL: https://www.frontiersin.org/articles/10.3389/fendo.2012.00146/full]
Metcalf, C. S., et al. (2015). Analgesic Properties of a Peripherally Acting and GalR2 Receptor-Preferring Galanin Analog in Inflammatory, Neuropathic, and Acute Pain Models. Journal of Pharmacology and Experimental Therapeutics. [URL: https://www.aapptec.com/analgesic-properties-galanin-analog-1152.html]
Kumar, S., et al. (2014). Generating Orally-Active Galanin Analogs with Analgesic Activities. Molecular Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004313/]
Abcam. (2024). Fluo-4 Assay Kit (Calcium). Retrieved from [URL: https://www.abcam.com/products/assay-kits/fluo-4-assay-kit-calcium-ab228555.html]
Leyk, J., et al. (2020). G protein coupled receptors require active Gαq to mobilize Gi-Gβγ-dependent calcium. bonndoc. [URL: https://bonndoc.ulb.uni-bonn.de/xmlui/handle/20.500.11811/8636]
Lee, F. S., et al. (2005). Pertussis toxin-sensitive Gi/o proteins are involved in nerve growth factor-induced pro-survival Akt signaling cascade in PC12 cells. Cellular Signalling. [URL: https://pubmed.ncbi.nlm.nih.gov/15763430/]
Revvity. (n.d.). AequoZen Human Galanin Gal2 Cell Line, CHO-K1 Frozen Cells. Retrieved from [URL: https://www.revvity.com/product/aequozen-human-galanin-gal2-cell-line-cho-k1-frozen-cells-es-321-a]
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [URL: https://ionbiosciences.com/g%CE%B1q-gpcr-assays]
Annola, K., et al. (2020). iGIST - a kinetic bioassay for pertussis toxin based on its effect on inhibitory GPCR signaling. Scientific Reports. [URL: https://www.
Sirbu, O. C., et al. (2020). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7460982/]
Thermo Fisher Scientific. (n.d.). Fluo-4 AM & Fluo-4 NW Calcium Indicators. Retrieved from [URL: https://www.thermofisher.
ResearchGate. (n.d.). Displacement studies of porcine-[ 125 I]-galanin on CHO K1 cells stably... Retrieved from [URL: https://www.researchgate.net/figure/Displacement-studies-of-porcine-125-I-galanin-on-CHO-K1-cells-stably-expressing-human_fig2_282585250]
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/17/5/626]
AAT Bioquest. (n.d.). Screen Quest™ Fluo-4 No Wash Calcium Assay Kit. Retrieved from [URL: https://www.aatbio.com/products/screen-quest-fluo-4-no-wash-calcium-assay-kit]
Corwin, R. L., et al. (1993). Galanin receptor antagonists M40 and C7 block galanin-induced feeding. Brain Research. [URL: https://pubmed.ncbi.nlm.nih.gov/8402287/]
Bergenhem, N., et al. (2005). Homodimerization and internalization of galanin type 1 receptor in living CHO cells. Neuropeptides. [URL: https://pubmed.ncbi.nlm.nih.gov/16242774/]
Wikipedia. (n.d.). Galanin receptor. Retrieved from [URL: https://en.wikipedia.org/wiki/Galanin_receptor]
Patsnap Synapse. (2024). What are galanin receptor antagonists and how do they work?. Retrieved from [URL: https://www.patsnap.com/synapse/articles/galanin-receptor-antagonists-work]
Ogren, S. O., et al. (2006). Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders. CNS Drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/16863269/]
Phoenix Pharmaceuticals, Inc. (n.d.). Galanin (1-13)-Pro-Pro-(Ala-Leu)2-Ala amide / M40. Retrieved from [URL: https://www.phoenixpeptide.com/products/view/028-15]
Tatemoto, K., et al. (1983). Galanin - a novel biologically active peptide from porcine intestine. FEBS Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/6317325/]
Zhang, J., et al. (2018). Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers in Molecular Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6209632/]
AAPPTec. (n.d.). Galanin, human; CAS 119418-04-1. Retrieved from [URL: https://www.aapptec.com/galanin-human-119418-04-1-p001704.html]
Product Identity: M871 (Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide)
Classification: Selective Galanin Receptor Type 2 (GalR2) Antagonist
Primary Application: Dissecting GalR2-mediated signaling pathways (e.g., nociception, epilepsy, depression) distinct from GalR1 and GalR3.[1]
This guide provides a technical analysis of M871, contrasting its cross-reactivity profile against industry-standard galanin ligands (M35, M40, AR-M1896). Unlike non-selective chimeric peptides, M871 leverages specific N-terminal truncation and C-terminal modification to achieve ~30-fold selectivity for GalR2 over GalR1, with negligible activity at GalR3.
Molecular Architecture & Mechanism
The design of M871 addresses the "promiscuity problem" inherent in native galanin.
Core Pharmacophore (Gal 2-13): The removal of the N-terminal Glycine (Gly1) from the native Galanin sequence significantly reduces affinity for GalR1, which requires the intact N-terminus for high-affinity binding.
C-Terminal Extension (Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide): This hydrophobic, helical tail (similar to motifs found in transportan or substance P analogs) stabilizes the peptide secondary structure, favoring the conformational requirements of the GalR2 binding pocket over GalR1/GalR3.
) and provides a functional window to study GalR2 without significant GalR1 interference, provided concentrations are titrated below the GalR1 threshold (~100-200 nM).
Signaling Pathway & Mechanism of Action
To understand M871's utility, one must visualize the divergent signaling of Galanin receptors.[4] GalR2 is unique in its ability to couple with
, leading to Inositol Phosphate (IP3) accumulation and Calcium mobilization, whereas GalR1 and GalR3 primarily couple to .
Figure 1: Differential signaling pathways. M871 selectively blocks the GalR2-Gq-PLC axis, preventing IP3 accumulation and Calcium release, distinguishing it from GalR1/R3 mediated cAMP inhibition.
Comparative Performance Guide
Scenario A: M871 vs. M35 (The "Classic" Antagonist)
M35 (Gal-Bradykinin chimera): High affinity for GalR1 and GalR2.
Problem: If you use M35 to block a physiological effect (e.g., pain threshold), you cannot determine if the effect was mediated by GalR1 or GalR2.
Solution: Use M871. If M871 blocks the effect, it is GalR2-mediated.[1][4][5] If M871 fails but M35 succeeds, the effect is likely GalR1-mediated.
Experimental Logic: Use AR-M1896 to induce a specific phenotype (e.g., antidepressant effect). Then, use M871 to reverse or prevent this effect. This "Agonist-Antagonist pair" validation is the gold standard for proving receptor specificity.
Incubate membranes (CHO-GalR2 or Rin-m5F cells) with 0.1 nM
I-Galanin.
Add increasing concentrations of M871 (
M to M).
Incubate for 60 min at room temperature.
Terminate via rapid filtration (GF/B filters pre-soaked in 0.3% PEI).
Valid Result: M871 should displace tracer at GalR2 with
nM.
Protocol 2: Functional IP3 Accumulation Assay
Objective: Confirm Antagonist Activity (Blockade of Agonist).
System: CHO cells stably expressing GalR2.
Procedure:
Label cells with myo-[2-
H]inositol for 24h.
Wash and incubate in buffer containing LiCl (10 mM) to block inositol monophosphatase.
Pre-treatment: Add M871 (1 µM) for 20 min.
Stimulation: Add Galanin (1 µM) for 45 min.
Lysis: Stop reaction with ice-cold Formic Acid (0.1 M).
Analysis: Separate IP3 on anion-exchange columns.
Valid Result: Galanin alone increases IP3 ~5-10 fold. M871 + Galanin should reduce IP3 levels back to near-baseline (or significantly attenuate).
Decision Tree for Ligand Selection
Figure 2: Workflow for selecting the appropriate Galanin receptor ligand based on experimental intent.
References
Sollenberg, U. E., et al. (2006). "M871 - a novel peptide antagonist selectively recognizing the galanin receptor type 2."[4] International Journal of Peptide Research and Therapeutics, 12(2), 115-119.
Jimenez-Andrade, J. M., et al. (2006). "Activation of peripheral galanin receptors: differential effects on nociception." Pharmacology Biochemistry and Behavior, 85(1), 273-280.
Liu, H. X., et al. (2001). "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors."[6] Proceedings of the National Academy of Sciences, 98(17), 9960-9964.[6]
Runesson, J., et al. (2009). "A novel GalR2-specific peptide agonist."[9] Neuropeptides, 43(3), 187-192.[9] (Reference for M1145 comparison).